molecular formula C8H4BrF3N2 B1412204 2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227576-78-4

2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1412204
CAS No.: 1227576-78-4
M. Wt: 265.03 g/mol
InChI Key: JBSWYQCLWCUGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an acetonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile typically involves the following steps:

    Bromination: The starting material, 3-(trifluoromethyl)pyridine, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the pyridine ring.

    Acetonitrile Introduction: The brominated intermediate is then reacted with acetonitrile in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.

    Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Potential intermediate in the synthesis of drug candidates, particularly those targeting neurological or inflammatory conditions.

    Agrochemicals: Used in the development of herbicides, insecticides, and fungicides due to its halogenated pyridine structure.

    Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile depends on its specific application

    Bromine Atom: Can participate in halogen bonding or act as a leaving group in substitution reactions.

    Trifluoromethyl Group: Enhances the lipophilicity and metabolic stability of the compound, influencing its interaction with biological targets.

    Acetonitrile Group: Can be converted to other functional groups, such as amines, which may interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyridine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.

    3-Bromo-2-(trifluoromethyl)pyridine: Different substitution pattern on the pyridine ring, leading to different reactivity and applications.

    2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile: Chlorine atom instead of bromine, which may affect the compound’s reactivity and biological activity.

Uniqueness

2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile is unique due to its specific substitution pattern, which combines the electronic effects of the trifluoromethyl group with the reactivity of the bromine and acetonitrile groups. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-[2-bromo-3-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)5(1-3-13)2-4-14-7/h2,4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSWYQCLWCUGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CC#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 2
2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 6
2-Bromo-3-(trifluoromethyl)pyridine-4-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.